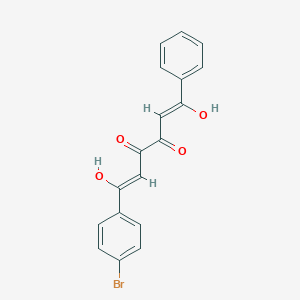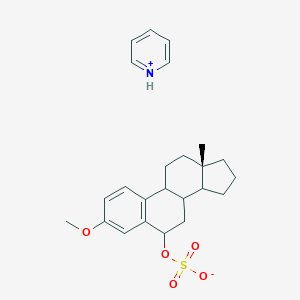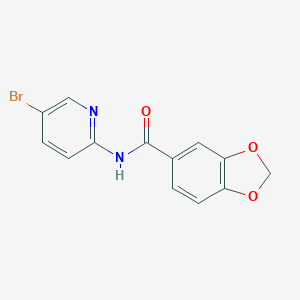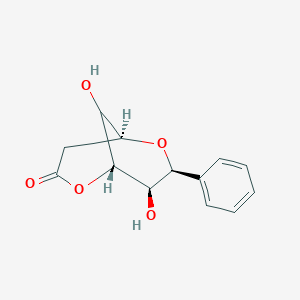![molecular formula C16H22ClN3O2 B238013 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide, also known as CI-994, is a small molecule that has been widely studied for its potential therapeutic applications. It belongs to the class of histone deacetylase inhibitors (HDAC inhibitors), which are compounds that can modulate the activity of enzymes that regulate gene expression. The purpose of
Wirkmechanismus
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide acts as an HDAC inhibitor, which means that it can modulate the activity of enzymes that regulate gene expression by removing acetyl groups from histones. This leads to changes in chromatin structure and gene expression patterns, which can affect various cellular processes, including cell cycle progression, apoptosis, and differentiation.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest at the G1 phase, which is associated with decreased cyclin D1 expression and increased p21 expression. It can also induce apoptosis by activating caspases and downregulating anti-apoptotic proteins such as Bcl-2. Additionally, it can induce differentiation in cancer cells, which is associated with increased expression of differentiation markers such as CD11b and CD14.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has a well-established mechanism of action. However, there are also some limitations to using this compound in lab experiments. It has a relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain contexts. Additionally, it may have off-target effects that could complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide. One area of interest is the development of more potent and selective HDAC inhibitors that could be used in cancer therapy. Another area of interest is the identification of biomarkers that could predict which patients are most likely to respond to HDAC inhibitors. Additionally, there is ongoing research on the combination of HDAC inhibitors with other drugs, such as immune checkpoint inhibitors, to enhance their anti-tumor activity. Finally, there is interest in exploring the potential use of HDAC inhibitors in other diseases, such as neurological disorders and inflammatory conditions.
Synthesemethoden
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide can be synthesized using a multi-step process starting from 3-chloro-4-nitroaniline. The first step involves the reduction of the nitro group to an amino group using sodium dithionite. The resulting compound is then acylated with isobutyryl chloride to obtain the intermediate compound, 3-chloro-4-(4-isobutyryl-1-piperazinyl)aniline. This intermediate is then reacted with acetic anhydride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor activity in various cancer cell lines, including leukemia, lymphoma, breast, prostate, and colon cancer. It can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. Additionally, it has been shown to enhance the sensitivity of cancer cells to radiation and chemotherapy.
Eigenschaften
Molekularformel |
C16H22ClN3O2 |
|---|---|
Molekulargewicht |
323.82 g/mol |
IUPAC-Name |
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C16H22ClN3O2/c1-11(2)16(22)20-8-6-19(7-9-20)15-5-4-13(10-14(15)17)18-12(3)21/h4-5,10-11H,6-9H2,1-3H3,(H,18,21) |
InChI-Schlüssel |
DWKXPCZUSOHJLP-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C)Cl |
Kanonische SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(10R,11S,14S)-7-Methoxy-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-trien-4-ol](/img/structure/B237931.png)
![N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)
![N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237940.png)




![N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B237961.png)



![N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide](/img/structure/B238001.png)
![N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B238012.png)
![N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B238017.png)